molecular formula C19H19N3O4S B2491809 methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1008000-08-5

methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2491809
CAS RN: 1008000-08-5
M. Wt: 385.44
InChI Key: VOSFEFZYFUYDDF-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have significant interest in the fields of organic and medicinal chemistry due to their potential applications in drug discovery and material science. The structural complexity and functional diversity offer a broad spectrum of biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. Techniques such as the Gewald reaction are common for synthesizing thiophene derivatives, indicating a possible pathway for our target compound's synthesis through modifications of available thiophene and quinoxaline precursors (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, similar to the target compound, shows that these molecules can have varied configurations and substitutions, which significantly affect their physical and chemical properties. Crystal structure analysis often reveals stabilizing interactions such as hydrogen bonding, which could be anticipated in the target compound as well (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene and quinoxaline derivatives participate in various chemical reactions, including nucleophilic substitutions, oxidations, and ring-closure reactions, leading to a wide array of functionalized compounds. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical properties (Jilale et al., 1993).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds. They are influenced by the molecular structure, particularly the nature and position of substituents on the core rings. The crystal structure studies provide insights into the solid-state properties of these molecules (Rudenko et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of these compounds in medicinal chemistry. The presence of multiple functional groups allows for selective modifications to tailor these molecules for specific applications, such as anticancer or antimicrobial agents (Sharma et al., 2012).

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound is involved in various chemical synthesis processes and reactivity studies. For example, research on the hydrolysis of compounds obtained through reactions of diethyl acetylenedicarboxylate with amines has shed light on the potential pathways and products of chemical transformations involving similar compounds (Iwanami et al., 1964). These insights contribute to a deeper understanding of the chemical behavior of cyclopenta[b]thiophene derivatives and their potential applications in synthesizing novel materials or pharmaceuticals.

Structural Analysis

Investigations into the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provide valuable information on the molecular configuration, bonding, and interactions that dictate the chemical and physical properties of these molecules (Vasu et al., 2004). Such studies are crucial for designing compounds with desired characteristics for applications in materials science and drug development.

Biological Activity and Toxicology

Research on the genotoxic and carcinogenic potentials of thiophene derivatives, including investigations into their mutagenic and DNA-damaging effects, highlights the importance of understanding the biological activities of these compounds. This knowledge is critical for assessing the safety of chemicals that contain the thiophene ring and their suitability for use in pharmaceuticals, agrochemicals, and other products (Lepailleur et al., 2014).

Drug Discovery and Development

The exploration of novel compounds for potential anti-cancer activity, including their role as inhibitors for specific enzymes such as methionine synthase, demonstrates the application of methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in drug discovery. These studies aim to identify new therapeutic agents by synthesizing and evaluating the cytotoxic activity of a series of compounds (Elfekki et al., 2014).

Safety and Hazards

The compound has a hazard statement of H302, which indicates that it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-19(25)16-10-5-4-8-14(10)27-18(16)22-15(23)9-13-17(24)21-12-7-3-2-6-11(12)20-13/h2-3,6-7,13,20H,4-5,8-9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSFEFZYFUYDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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